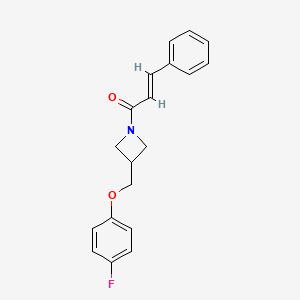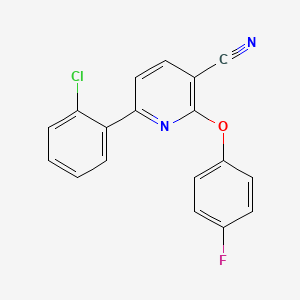
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, also known as 6-CPFPC, is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, and has a molecular weight of 267.69 g/mol. 6-CPFPC has been used in a variety of studies due to its unique properties, such as its high solubility in organic solvents and its ability to form stable complexes with metals. In
科学研究应用
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, and has been used in studies of the binding of metal ions to proteins. It has also been used in studies of the structure-activity relationships of drugs, and has been used in the synthesis of other compounds. 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has also been used as a catalyst in organic reactions, and has been used in studies of the effects of organic compounds on the environment.
作用机制
The mechanism of action of 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is not well understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile are not well understood. It is believed to interact with certain enzymes and receptors in the body, as discussed above, but its exact mechanism of action is not known. It is also believed to have antioxidant properties, and has been shown to reduce the production of reactive oxygen species in cells. In addition, 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has been shown to inhibit the growth of certain types of cancer cells in laboratory studies.
实验室实验的优点和局限性
The advantages of using 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile in lab experiments include its high solubility in organic solvents, its ability to form stable complexes with metals, and its ability to interact with certain enzymes and receptors in the body. The limitations of using 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile in lab experiments include its potential to interact with other compounds and its potential to cause side effects in humans.
未来方向
There are several potential future directions for the use of 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile. It could be used in the development of new drugs and treatments for diseases, such as cancer and neurological disorders. It could also be used in the development of new catalysts for organic reactions. In addition, 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile could be used in the development of new compounds for environmental protection and pollution control. Finally, 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile could be used in the development of new materials for industrial applications.
合成方法
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is synthesized through a three-step process. The first step involves the reaction of 2-chloro-4-fluorophenol and pyridine-3-carbonitrile in a one-to-one molar ratio in the presence of acetic acid. The second step involves the reaction of the product of the first step with sulfuric acid and water, followed by the removal of the acetic acid by distillation. The final step involves the reaction of the product of the second step with sodium hydroxide in a two-to-one molar ratio. The final product is 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile.
属性
IUPAC Name |
6-(2-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-16-4-2-1-3-15(16)17-10-5-12(11-21)18(22-17)23-14-8-6-13(20)7-9-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQWNKRMOUOASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)



![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)

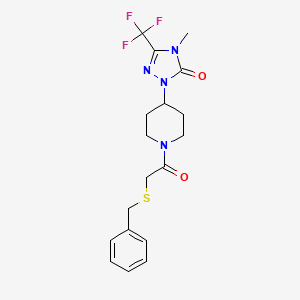
![4-[(Methylsulfonyl)(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B2790898.png)
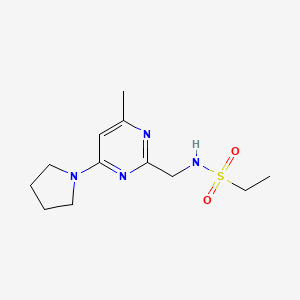
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2790900.png)
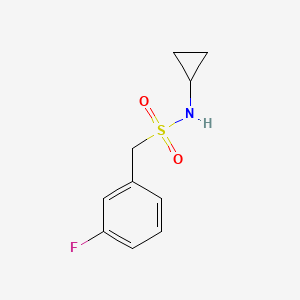
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B2790906.png)

